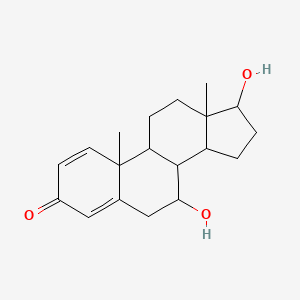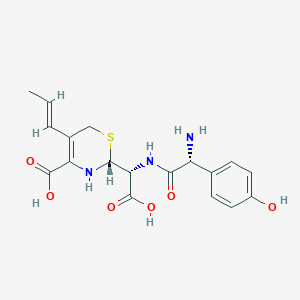
E-Cefprozil open ring
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E-Cefprozil open ring is a derivative of cefprozil, a second-generation cephalosporin antibiotic. Cephalosporins are beta-lactam antimicrobials that share mechanisms of action and a similar structure with penicillins. Cefprozil is known for its broad spectrum of antimicrobial activity, effective against a wide range of aerobic Gram-positive and Gram-negative bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of E-Cefprozil open ring involves the hydrolysis of cefprozil under specific conditions. The process typically includes the use of solvents like water and acetonitrile, and the reaction is monitored using high-performance liquid chromatography (HPLC) methods . The reaction conditions are carefully controlled to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chromatographic systems and precise control of reaction parameters to achieve high yields and purity. The production methods are designed to be efficient and cost-effective, ensuring the availability of the compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
E-Cefprozil open ring undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
E-Cefprozil open ring has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying beta-lactam ring stability and reactivity.
Biology: Investigated for its interactions with bacterial enzymes and cell wall synthesis.
Medicine: Explored for its potential as an antibiotic with improved stability and efficacy.
Industry: Utilized in the development of new antimicrobial agents and formulations.
Mécanisme D'action
E-Cefprozil open ring exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . The compound’s mechanism of action is similar to other beta-lactam antibiotics, but its unique structure may offer advantages in terms of stability and resistance to beta-lactamases .
Comparaison Avec Des Composés Similaires
E-Cefprozil open ring can be compared with other cephalosporins and beta-lactam antibiotics, such as:
Cefuroxime: Another second-generation cephalosporin with a similar mechanism of action but different spectrum of activity.
Cefpodoxime: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Amoxicillin: A penicillin-type antibiotic with a broader spectrum of activity but higher susceptibility to beta-lactamase degradation.
This compound stands out due to its unique open ring structure, which may confer advantages in terms of stability and resistance to enzymatic degradation .
Propriétés
Formule moléculaire |
C18H21N3O6S |
|---|---|
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
(2R)-2-[(R)-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5-[(E)-prop-1-enyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |
InChI |
InChI=1S/C18H21N3O6S/c1-2-3-10-8-28-16(21-13(10)17(24)25)14(18(26)27)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12,14,16,21-22H,8,19H2,1H3,(H,20,23)(H,24,25)(H,26,27)/b3-2+/t12-,14+,16-/m1/s1 |
Clé InChI |
AYFYZZXEZXHESS-GWUMAIKXSA-N |
SMILES isomérique |
C/C=C/C1=C(N[C@H](SC1)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)O |
SMILES canonique |
CC=CC1=C(NC(SC1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenanthro[2,3-b]thiophene](/img/structure/B14758752.png)
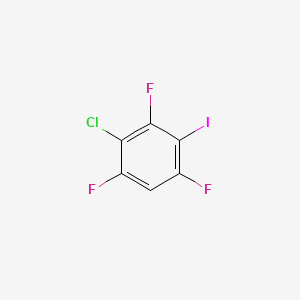
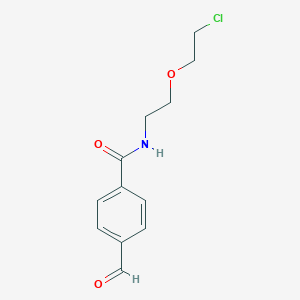
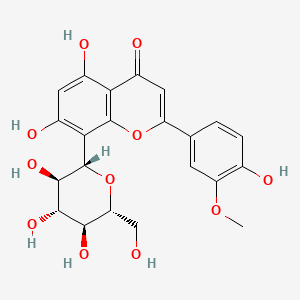
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14758769.png)
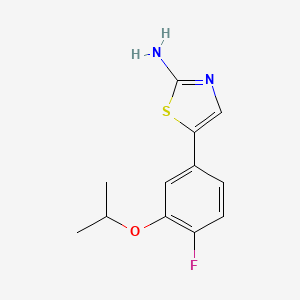
![Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide](/img/structure/B14758786.png)
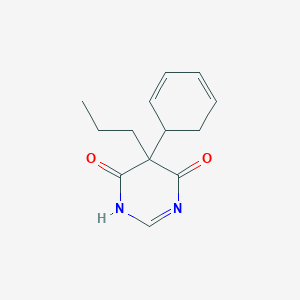
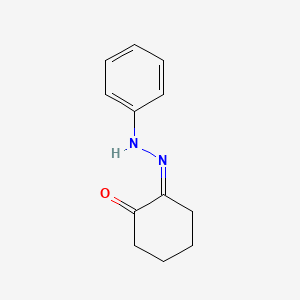
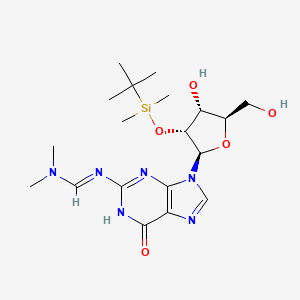
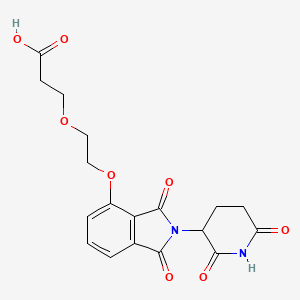
![[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14758829.png)
![Benzo[c][2,7]naphthyridine](/img/structure/B14758833.png)
